
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with tert-butyl and methyl groups. The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .
化学反应分析
Types of Reactions
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
科学研究应用
(2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophilic groups, forming stable complexes that can inhibit enzyme activity or alter protein function . This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
相似化合物的比较
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
5-Tert-butyl-2-methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group on the pyrimidine ring.
tert-Butylboronic acid: Lacks the pyrimidine ring and has a simpler structure.
Uniqueness
The uniqueness of (2-(tert-Butyl)-4-methylpyrimidin-5-yl)boronic acid lies in its combination of a boronic acid group with a pyrimidine ring, which provides a versatile platform for further functionalization and application in various fields. The presence of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis and scientific research .
属性
分子式 |
C9H15BN2O2 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC 名称 |
(2-tert-butyl-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6-7(10(13)14)5-11-8(12-6)9(2,3)4/h5,13-14H,1-4H3 |
InChI 键 |
YPZACCHLMMGZND-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


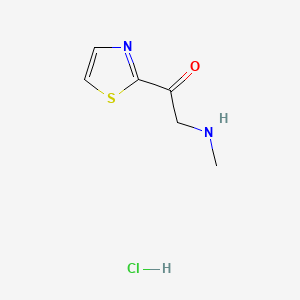

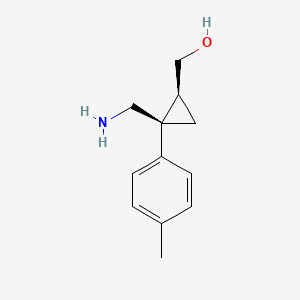
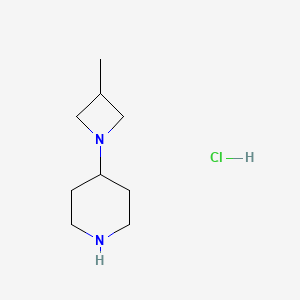
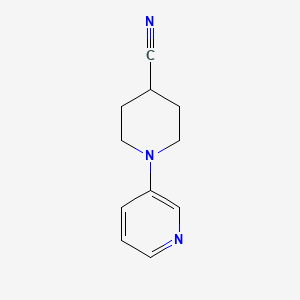



![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
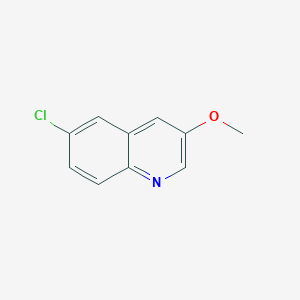
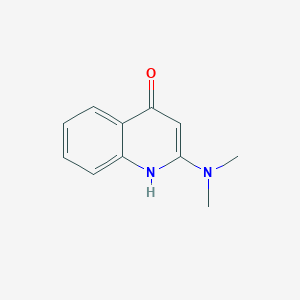
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)

